N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,2-diphenoxyacetamide
Description
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,2-diphenoxyacetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a methyleneamino group and two diphenoxyacetamide moieties. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,2-diphenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-3-28(4-2)21-17-15-20(16-18-21)19-26-27-24(29)25(30-22-11-7-5-8-12-22)31-23-13-9-6-10-14-23/h5-19,25H,3-4H2,1-2H3,(H,27,29)/b26-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVXEMXFRCMOOM-LGUFXXKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,2-diphenoxyacetamide typically involves a multi-step process. One common method includes the condensation reaction between 4-(diethylamino)benzaldehyde and 2,2-diphenoxyacetamide in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. Solvents such as ethanol or methanol are frequently used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems to monitor and adjust the reaction parameters, such as temperature, pressure, and pH, ensures the consistency and purity of the final product. Post-reaction purification steps, including crystallization and filtration, are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,2-diphenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,2-diphenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,2-diphenoxyacetamide involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-methoxyaniline
- N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-furancarboxamide
- N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide
Uniqueness
Compared to similar compounds, N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,2-diphenoxyacetamide stands out due to its dual diphenoxyacetamide groups, which confer unique chemical and biological properties. These groups enhance its stability and reactivity, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
